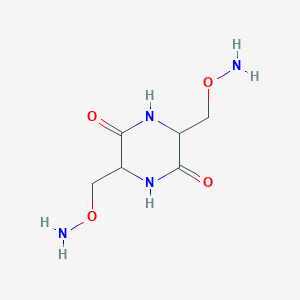

Cycloserine diketopiperazine

Description

Historical Context and Significance of Diketopiperazines in Chemical Biology

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids. rsc.org Their history in scientific literature dates back to the early 20th century, with the first X-ray crystallography characterization of a peptide bond being that of the parent compound, 2,5-diketopiperazine, in 1938. researchgate.net

Historically, DKPs were often identified as degradation products during peptide synthesis or as metabolites in fermentation broths and various food products. researchgate.net However, their significance in chemical biology has grown substantially with the discovery of their widespread natural occurrence and potent biological activities. DKPs are synthesized by a vast array of organisms, including bacteria, fungi, marine microorganisms, and even mammals. rsc.org

The rigid, six-membered ring structure of DKPs provides a conformationally constrained scaffold that can be decorated with various functional groups. rsc.orgmdpi.com This structural rigidity, combined with the potential for stereochemical diversity, allows them to bind to a wide range of biological receptors with high affinity, leading to a broad spectrum of biological activities. researchgate.net These activities include antimicrobial, antiviral, antitumor, and neuroprotective effects. rsc.orgmdpi.comacs.org This has inspired medicinal chemists to utilize the DKP scaffold to design peptidomimetics, aiming to overcome the inherent limitations of linear peptides, such as poor metabolic stability and bioavailability. rsc.org

Current Academic Research Landscape of Cycloserine Diketopiperazine

This compound, also known as 3,6-bis[(aminooxy)methyl]-2,5-piperazinedione, is a dimer that can form from the antibiotic D-cycloserine, particularly under alkaline conditions. cymitquimica.compnas.org Initially considered an impurity in pharmaceutical preparations of cycloserine, recent academic research has shifted towards understanding its intrinsic chemical and biological properties. cymitquimica.comuni-marburg.de

Current research on this compound is multifaceted and primarily focuses on the following areas:

Formation and Characterization: Studies have investigated the spontaneous dimerization of cycloserine to its diketopiperazine form. nih.gov This transformation is influenced by factors such as pH and the solvent used. pnas.orgmdpi.com For instance, high alkaline pH is known to promote the dimerization. pnas.org Researchers have employed various analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to characterize the structure of this compound. rsc.orgnih.govgre.ac.uk

Interaction with Biomolecules: A significant area of investigation is the interaction of this compound with biological targets, particularly enzymes. Research has shown that it can react with α-ketoacids, such as pyruvate (B1213749), to form stable oximes. nih.gov This reactivity is attributed to the diketopiperazine itself rather than the parent cycloserine molecule. nih.gov

Enzyme Inhibition: While D-cycloserine is a known inhibitor of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like alanine (B10760859) racemase, recent studies have revealed a more complex picture involving its dimer. acs.orgresearchgate.net Research on the PLP-dependent enzyme ForI, involved in formycin biosynthesis, has shown the formation of novel PMP–diketopiperazine derivatives upon incubation with both D- and L-cycloserine. rsc.orgnih.gov This suggests a chemical diversity in the mechanism of cycloserine inhibition that may involve the diketopiperazine form. rsc.orgnih.gov

Biological Activity: Beyond its role as a precursor or an adduct, this compound is being explored for its own biological activities. It has been noted for its potential antibiotic properties and has been studied for its use in treating tuberculosis and other bacterial infections. cymitquimica.com Additionally, some research points towards potential neuroactive properties, sparking interest in its pharmacological investigation. cymitquimica.com

The ongoing research highlights that this compound is more than just a simple derivative or impurity. Its unique reactivity and potential biological functions are establishing it as a distinct chemical entity worthy of further investigation in the fields of medicinal chemistry and chemical biology.

Compound Information

| Compound Name | Synonyms |

| This compound | 3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione; 2,5-Piperazinedione, 3,6-bis((aminooxy)methyl)-; NSC 119130 |

| D-cycloserine | (R)-4-amino-3-isoxazolidinone |

| L-cycloserine | (S)-4-amino-3-isoxazolidinone |

| Pyridoxal 5'-phosphate | PLP |

| Pyruvate | 2-oxopropanoate |

| ForI | PLP-dependent aminotransferase |

Research Findings on this compound

| Research Focus | Key Findings | References |

| Formation | Forms from the dimerization of cycloserine, particularly at high alkaline pH. | pnas.org |

| Chemical Reactivity | Reacts rapidly with pyruvate to form a stable oxime. | nih.gov |

| Enzyme Interaction | Forms novel PMP–diketopiperazine derivatives with the PLP-dependent enzyme ForI. | rsc.orgnih.gov |

| Biological Potential | Exhibits notable biological activity, including as an antibiotic, and may have neuroactive properties. | cymitquimica.com |

| Analytical Characterization | Characterized by 1H NMR and mass spectrometry, which confirmed its structure and reaction products. | rsc.orgnih.govgre.ac.uk |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-bis(aminooxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJUCSMJGKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CON)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923387 | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-99-5 | |

| Record name | Cycloserine diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Cycloserine Diketopiperazine

De Novo Chemical Synthesis Strategies

The de novo synthesis of diketopiperazines (DKPs), including derivatives of cycloserine diketopiperazine, involves the construction of the core heterocyclic ring from acyclic precursors. These strategies are broadly categorized into solution-phase and solid-phase methods, with an increasing focus on catalytic and stereoselective approaches to ensure efficiency and stereochemical integrity.

Solution-phase synthesis is the traditional and most common method for preparing 2,5-diketopiperazines. wikipedia.org The primary strategy involves the intramolecular cyclization of a dipeptide precursor. wikipedia.orgresearchgate.net This process typically begins with the coupling of two amino acids to form a linear dipeptide. The subsequent cyclization is often promoted by heating or by using acid or base catalysis. google.com

In a key step, the imido portion of the molecule is formed through the intramolecular cyclization of a secondary amide nitrogen onto an ester, often a benzyl or methyl ester. nih.govacs.org Dipeptides with a terminal ester group can spontaneously cyclize, although this reaction can sometimes be problematic due to the potential for racemization. wikipedia.org Basic conditions, while effective for promoting cyclization, are less frequently used as they can increase the risk of epimerization at the chiral centers. google.com Conversely, acid catalysis has been successfully employed for the cyclization of dipeptides containing acid-labile side chains. google.com

A general procedure involves the coupling of an N-protected amino acid with an amino acid ester using a coupling agent like hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a solvent such as dimethylformamide (DMF). acs.org After deprotection of the N-terminal, the resulting dipeptide ester undergoes intramolecular cyclization to yield the diketopiperazine ring. organic-chemistry.org

Table 1: Selected Solution-Phase Methods for Diketopiperazine Synthesis

| Method | Key Reagents/Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Thermal Cyclization | Heating in high-boiling solvents (e.g., toluene, phenol) | Simple, no catalyst required | Racemization, side reactions |

| Base-Catalyzed Cyclization | Basic conditions (e.g., potassium carbonate) | Effective for ring closure | High risk of epimerization |

| Acid-Catalyzed Cyclization | Acidic conditions | Useful for acid-labile side chains | Potential for side-chain degradation |

| Coupling Agent-Mediated | EDC·HCl, HOBt for dipeptide formation, followed by deprotection and cyclization | Controlled peptide bond formation | Requires multiple steps |

Solid-phase organic synthesis (SPOS) has become a powerful tool for the combinatorial synthesis of diketopiperazine libraries, offering advantages in purification and automation. nih.gov The most common strategy involves the cyclization and simultaneous cleavage of the dipeptide from the solid support, a technique known as "cyclocleavage". nih.govnih.gov This approach is highly efficient as it ensures that only the desired cyclic product is released into the solution, leading to high product purity. nih.gov

In a typical solid-phase synthesis, the first N-protected amino acid is anchored to a resin, such as a Wang resin. nih.gov Following deprotection, the second amino acid is coupled to form a resin-bound dipeptide. google.com The N-terminal protecting group of the dipeptide is then removed, and the free terminal amine attacks the ester linkage to the resin, causing intramolecular aminolysis. nih.gov This reaction releases the diketopiperazine from the support. nih.govnih.gov Various resins, including polystyrene, TentaGel, and PEGA, have been utilized for this purpose. nih.gov Microwave-assisted solid-phase synthesis has been shown to accelerate the process, shorten reaction times, and provide high yields. nih.gov

Table 2: Comparison of Resins in Solid-Phase DKP Synthesis

| Resin Type | Common Solvents | Key Features | Reference |

|---|---|---|---|

| Polystyrene | Toluene, tert-butyl alcohol | Standard, cost-effective | nih.gov |

| TentaGel | Toluene, tert-butyl alcohol | Polystyrene-polyethylene glycol graft copolymer | nih.gov |

| ArgoGel | Toluene, tert-butyl alcohol | Polystyrene-polyethylene glycol graft copolymer | nih.gov |

| PEGA | Water, organic solvents | High yields in aqueous media, environmentally benign | nih.gov |

To improve the efficiency and control of diketopiperazine synthesis, various catalytic methods have been developed. Catalysis can be used to promote the peptide bond formation and/or the final cyclization step. nih.gov Recently, a concise synthesis of 2,5-diketopiperazines featuring hydroxymethyl groups was achieved using a diboronic acid anhydride as a dehydration catalyst. organic-chemistry.org This method facilitates a hydroxy-directed peptide bond formation, followed by deprotection and intramolecular cyclization, avoiding stoichiometric condensation reagents and improving atom economy. organic-chemistry.org

Maintaining stereochemical integrity is a significant challenge in diketopiperazine synthesis, as racemization or epimerization can occur, particularly under harsh basic or thermal conditions. wikipedia.orggoogle.com Stereoselective synthesis aims to control the configuration of the chiral centers. The use of milder reaction conditions and specific catalysts can help preserve the stereochemistry of the starting amino acids. For instance, the Schöllkopf reagent, a diketopiperazine derived from glycylserine, is used for the preparation of C-alkylated derivatives of glycine (B1666218) with high stereochemical control. wikipedia.org

Formation and Dimerization of Cycloserine into this compound

This compound, also known as cycloserine dimer, can be formed directly from the dimerization of two cycloserine molecules. axios-research.comnih.gov This process can occur spontaneously under certain environmental conditions or be mediated by enzymes.

Cycloserine is known to be unstable in aqueous solutions, where it can spontaneously dimerize to form its corresponding diketopiperazine. nih.gov This degradation pathway is significantly influenced by environmental factors such as pH, temperature, and concentration. nih.gov The rate of this spontaneous cyclization is pH-dependent; for example, at a pH below 4, intramolecular cyclization is a dominant degradation pathway for some dipeptide structures. nih.gov

Research has shown that for cycloserine, the rate of diketopiperazine formation is quantifiable. At 25 °C and pH 6 with a 10 mM concentration, the half-life of cycloserine is approximately 10 hours. nih.gov However, under different conditions, such as pH 8 and 4 °C, the estimated half-life of cycloserine increases to over 1000 hours, indicating that the dimerization is significantly slowed at lower temperatures and higher pH. nih.gov

Table 3: Influence of Environmental Conditions on Cycloserine Stability

| Parameter | Condition | Cycloserine Half-life | Implication |

|---|---|---|---|

| Temperature & pH | 25 °C, pH 6 | ~10 hours nih.gov | Rapid dimerization under ambient conditions |

| Temperature & pH | 4 °C, pH 8 | >1000 hours nih.gov | Increased stability at lower temperatures and higher pH |

In addition to spontaneous formation, the dimerization of cycloserine can be catalyzed by enzymes. Certain enzymes can facilitate the formation of the diketopiperazine ring structure from cycloserine molecules. For instance, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme ForI, which is involved in the biosynthesis of the antibiotic formycin, has been reported to catalyze the formation of a novel PMP–diketopiperazine derivative when incubated with either D- or L-cycloserine. nih.gov This was an unexpected finding, as cycloserine typically inhibits PLP enzymes by forming a different type of adduct. nih.gov

The proposed mechanism suggests that the initial external aldimine formed between PLP and one cycloserine molecule is stable enough within the enzyme's active site to allow a second cycloserine molecule to enter and initiate a ring-opening and subsequent dimerization reaction, leading to the diketopiperazine structure. nih.gov In a broader context, enzymes known as tRNA-dependent cyclodipeptide synthases are responsible for creating cyclic dipeptides in nature, though their specific action on cycloserine is not extensively detailed. wikipedia.org Furthermore, the biosynthesis of D-cycloserine itself involves an ATP-grasp enzyme, DcsG, which catalyzes an intramolecular cyclization of O-ureido-D-serine, demonstrating enzymatic precedence for ring formation involving serine-derived structures. nih.govscispace.comresearchgate.net

Chemical Reactivity and Degradation Pathways of this compound

The chemical behavior of this compound is characterized by its interactions with biological molecules and its susceptibility to various degradation pathways. Understanding these processes is crucial for elucidating its mechanism of action and stability profile.

Reactions with Biologically Relevant Alpha-Ketoacids

A significant aspect of this compound's reactivity is its interaction with α-ketoacids, such as pyruvate (B1213749). Research has demonstrated that solutions of cycloserine can lead to the depletion of α-oxoacids. This activity is correlated with the spontaneous dimerization of cycloserine to form this compound. nih.gov

This reactivity with α-ketoacids highlights a chemical activity of cycloserine solutions that extends beyond its known interference with pyridoxal-dependent enzymatic reactions. nih.gov

Characterization of Chemical Degradation Products

The stability of this compound is influenced by environmental factors, particularly pH. The compound exists in a pH-dependent equilibrium with its monomer, cycloserine. nih.govnih.gov This hydrolysis of the diketopiperazine back to cycloserine represents a primary degradation pathway. nih.gov

Studies have shown that the dimerization of cycloserine is enhanced in the presence of certain organic solvents, such as acetonitrile, and under acidic conditions (pH 1-2). nih.gov This conversion to the dimer can occur both in the solid state and in solution. nih.gov The characterization of degradation products often involves analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, Diffusion Ordered Spectroscopy (DOSY) NMR has been utilized to separate and quantify d-cycloserine and its dimer in pharmaceutical formulations. nih.gov

Beyond hydrolysis, the formation of the aforementioned oximes with α-ketoacids constitutes another characterizable degradation or reaction product. The identification of such products is crucial for understanding the complete chemical profile of this compound.

Below is an interactive data table summarizing the characterized reactions and degradation products of this compound.

| Reactant/Condition | Product | Analytical Method(s) | Reference |

| Pyruvate (an α-ketoacid) | Oxime derivative | 1H NMR, Mass Spectrometry | nih.gov |

| Acidic conditions (pH 1-2) | Cycloserine (monomer) | HPLC, DOSY NMR | nih.govnih.gov |

| Water (Hydrolysis) | Cycloserine (monomer) | Kinetics, HPLC, DOSY NMR | nih.govnih.gov |

Structural Elucidation and Conformational Analysis of Cycloserine Diketopiperazine

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the analysis of cycloserine diketopiperazine, providing detailed insights into its atomic arrangement and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Studies utilizing ¹H-NMR have successfully identified the degradation products of D-cycloserine, confirming the formation of 3,6-bis(aminoxymethyl)-piperazine-2,5-dione, the systematic name for this compound. nih.govgre.ac.uk

In one investigation, ¹H-NMR analysis of a purified oxime product, formed from the reaction of the cycloserine dimer with pyruvate (B1213749), showed a spectrum that was superimposable with the one obtained immediately after mixing the synthetic dimer and pyruvate. nih.gov This provided clear evidence that the dimer is the reactive species. nih.gov Conversely, NMR analysis of fresh L-cycloserine solutions showed no presence of the diketopiperazine, indicating that the dimerization is a time-dependent process in solution. rsc.org While specific NMR chemical shift data for the isolated this compound is not extensively detailed in the literature, the technique is fundamental in confirming its formation from the parent monomer. For related diketopiperazine compounds, ¹H NMR is routinely used to determine the conformation of the ring and the orientation of side chains in solution. researchgate.net

Table 1: Application of NMR Spectroscopy in this compound Analysis

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| ¹H-NMR | Identification of Degradation Products | Confirmed the structure of the cycloserine degradation product as 3,6-bis(aminoxymethyl)-piperazine-2,5-dione. | nih.govgre.ac.uk |

| ¹H-NMR | Reaction Monitoring | Showed that the cycloserine dimer, not the monomer, reacts with α-ketoacids like pyruvate. | nih.gov |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound. The degradation products of D-cycloserine, including 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), have been synthesized and analyzed using these methods. gre.ac.uk

The solid-state IR and Raman spectra of AMDKP have been obtained and interpreted with the aid of Density Functional Theory (DFT) calculations. gre.ac.ukgre.ac.uk These calculations, performed at the B3LYP/aug-cc-pVTZ level, revealed that the minimum energy structure of AMDKP adopts a boat conformation with C2 symmetry. gre.ac.uk

Key vibrational modes have been assigned. The strong bands observed at 1659 cm⁻¹ in the IR spectrum and 1655 cm⁻¹ in the Raman spectrum are assigned to the C=O stretching mode, also known as the cis amide I band. gre.ac.uk The cis amide II vibration, which involves N-H in-plane bending and C-N stretching, is identified at 1502 cm⁻¹ in the Raman spectrum of AMDKP. gre.ac.ukgre.ac.uk This position is noted to be at a significantly higher wavenumber compared to other diketopiperazines that also adopt a boat conformation. gre.ac.uk Furthermore, due to intermolecular hydrogen bonding, the N-H bonds of the diketopiperazine ring appear at lower wavenumbers (3165-3182 cm⁻¹) compared to the aminoxymethyl side-chain NH₂ vibrations (~3204-3342 cm⁻¹). gre.ac.uk

Table 2: Key Vibrational Band Assignments for this compound (AMDKP)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| C=O Stretch (cis Amide I) | 1659 | 1655 | Stretching vibration of the carbonyl groups in the diketopiperazine ring. | gre.ac.uk |

| cis Amide II | Not specified | 1502 | Primarily out-of-plane Cα-C-N stretch with N-H in-plane bending contribution. | gre.ac.ukgre.ac.uk |

| Ring N-H Stretch | 3165 - 3182 | 3165 - 3182 | Stretching of N-H bonds within the ring, influenced by hydrogen bonding. | gre.ac.uk |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for identifying its adducts with other molecules. The molecular formula of this compound is C₆H₁₂N₄O₄, corresponding to a molecular weight of approximately 204.18 g/mol . pharmaffiliates.comnih.gov

MS has been crucial in studying the interaction between cycloserine and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. In studies with the enzyme ForI, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify the formation of a PMP–diketopiperazine adduct after incubation with either D- or L-cycloserine. rsc.orgresearchgate.net Negative ion electrospray ionization mass spectrometry clearly showed an ion with a mass-to-charge ratio (m/z) of 431, which corresponds to the anion of the PMP-diketopiperazine adduct. rsc.org This peak was absent in control samples, confirming its origin from the reaction. rsc.org The mass spectrum of the reaction product between the cycloserine dimer and methylpyruvate has also been shown to be consistent with the formation of a stable oxime derivative. nih.gov

Table 3: Mass Spectrometry Data for this compound and its Adducts

| Analyte | Mass Spectrometry Method | Observed Ion (m/z) | Ion Type | Key Finding | Reference |

|---|---|---|---|---|---|

| PMP-Diketopiperazine Adduct | LC-MS (ESI Negative) | 431 | Anion [M-H]⁻ | Confirmed the formation of a covalent adduct between PMP and the diketopiperazine in the presence of the ForI enzyme. | rsc.org |

| This compound | Not specified | Not specified | Not specified | Molecular weight determined to be 204.18 g/mol . | pharmaffiliates.comnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While XPS is a powerful tool for probing the electronic structure of chemical compounds, there are no specific, detailed studies in the reviewed literature that apply this technique to this compound.

In principle, XPS could provide valuable information about the electronic environment of the constituent atoms (carbon, nitrogen, and oxygen) in the diketopiperazine ring and its side chains. Analysis of the core-level spectra (e.g., C 1s, N 1s, O 1s) would allow for the differentiation of atoms in different chemical environments, such as the carbonyl oxygen versus the ether-like oxygen in the aminoxymethyl group, or the amide nitrogen versus the terminal amino nitrogen. Such an analysis would complement data from other spectroscopic techniques like NMR and vibrational spectroscopy to provide a more complete picture of the molecule's electronic structure. Cryo-XPS, in particular, is used for studying the surface chemistry of biological systems and could be applied to study the compound in a hydrated state. nih.gov

X-ray Crystallography of this compound Complexes

X-ray crystallography provides definitive, high-resolution three-dimensional structural information. While a crystal structure of isolated this compound is not prominently reported, the structure of its adduct with a protein has been successfully determined.

The three-dimensional structure of a novel PMP–diketopiperazine adduct bound to the active site of ForI, a PLP-dependent enzyme, has been solved at high resolution (1.5 Å) using X-ray crystallography. rsc.orgresearchgate.netresearchgate.net This work revealed that when the enzyme is incubated with either D- or L-cycloserine, a diketopiperazine adduct forms and occupies a pocket adjacent to the cofactor. researchgate.netresearchgate.net

The crystallographic data show that the orientation and interactions of the diketopiperazine ring within the active site depend on the stereochemistry of the original cycloserine enantiomer. researchgate.netresearchgate.net

L-cycloserine derived adduct : In this complex, the protein undergoes a conformational change. The side chain of the amino acid Trp 206 adjusts to form π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net The polar atoms of the diketopiperazine ring also form a series of hydrogen bonds with water molecules, which in turn bridge to the protein. researchgate.netresearchgate.net

D-cycloserine derived adduct : The diketopiperazine ring derived from D-cycloserine does not engage in π-stacking with Trp 206. rsc.orgresearchgate.net Instead, it forms van der Waals interactions with this residue. researchgate.net Another residue, Arg 207, adopts a different conformation compared to the L-adduct complex and has no contact with the D-configured adduct. researchgate.net

These structural studies provide unequivocal evidence for the formation of the diketopiperazine species and offer precise details on how it is recognized and oriented within a biological binding site. researchgate.net

Analysis of Active Site Architecture and Intermolecular Interactions

The architecture of the active site where this compound is observed reveals specific and crucial intermolecular interactions. In the context of the PLP-dependent enzyme ForI, a pyridoxamine (B1203002) monophosphate (PMP)–diketopiperazine adduct is formed. The diketopiperazine ring of this adduct situates itself in a pocket adjacent to the cofactor. nih.govresearchgate.net The interactions within this pocket are stereochemically dependent, differing for adducts derived from L-cycloserine versus D-cycloserine. nih.govresearchgate.net

For the L-cycloserine derived adduct, the Trp 206 residue adjusts its conformation to engage in π-stacking interactions with the diketopiperazine ring. nih.govnih.gov In this configuration, Arg 207 adopts a different conformation compared to its state in the native enzyme, making only a few van der Waals contacts with the adduct. nih.govnih.gov

Conversely, the diketopiperazine ring originating from D-cycloserine does not engage in π-stacking with Trp 206, which maintains the conformation observed in the PMP complex. nih.gov While there are some van der Waals interactions with Trp 206, they are significantly fewer than with the L-configured adduct. nih.gov In this case, Arg 207 adopts the conformation seen in the PMP structure and has no contact with the adduct. nih.gov However, Tyr 141 establishes more interactions with the D-configured diketopiperazine ring than it does with the L-configured one. nih.gov

In both stereoisomeric complexes, the polar atoms of the diketopiperazine ring form a series of hydrogen bonds with surrounding water molecules, which in turn bridge to the protein. nih.govnih.gov The spontaneous transformation of cycloserine into its dimer, 2,5-bis-(aminoxymethyl)-3,6-diketopiperazine, is correlated with its ability to react with α-oxoacids, such as pyruvate, to form a stable oxime derivative. gre.ac.uk

A summary of the key intermolecular interactions for the L- and D-cycloserine diketopiperazine adducts within the ForI active site is presented below.

| Interacting Residue | L-Cycloserine Diketopiperazine Adduct Interaction | D-Cycloserine Diketopiperazine Adduct Interaction |

| Trp 206 | Adjusts conformation for π-stacking | No π-stacking; fewer van der Waals contacts |

| Arg 207 | Adopts a different conformation; few van der Waals contacts | No contact with the adduct |

| Tyr 141 | Fewer interactions | More interactions |

| Water Molecules | Hydrogen bonding to polar atoms of the ring | Hydrogen bonding to polar atoms of the ring |

Conformational Studies of the Diketopiperazine Ring System

The 2,5-diketopiperazine (DKP) ring is a conformationally constrained scaffold. wikipedia.org Its conformation is significantly influenced by the substituents at the C3 and C6 positions. baranlab.org

Theoretical studies based on Density Functional Theory (DFT) calculations have been employed to determine the preferred conformation of this compound, specifically 3,6-bis(aminoxymethyl)-piperazine-2,5-dione (AMDKP), which is a degradation product of D-cycloserine. gre.ac.ukgre.ac.uk These calculations indicate that the calculated minimum energy structure for AMDKP adopts a boat conformation with C2 symmetry. gre.ac.uk This is consistent with the general observation that cis-3,6-disubstituted 2,5-DKPs tend to favor a boat conformation, although sometimes slightly flattened. baranlab.org In contrast, other diketopiperazines, such as those with smaller substituents or specific crystal packing forces, may adopt a planar conformation. researchgate.netnih.gov For instance, the unsubstituted 2,5-diketopiperazine ring has been observed in a planar conformation. nih.gov

| Diketopiperazine Derivative | Calculated/Observed Conformation |

| This compound (AMDKP) | Boat |

| General cis-3,6-disubstituted DKPs | Boat |

| Unsubstituted 2,5-Diketopiperazine | Planar |

| Cyclo(l-Ala-l-Ala) | Puckered (Twist-boat) |

| Cyclo(d-Ala-l-Ala) | Nearly Planar |

The stereochemistry at the α-carbons of the amino acid residues that form the diketopiperazine ring has a profound impact on the ring's conformation. nih.gov The nature of the substitution and the stereochemistry around the Cα position can drastically alter the three-dimensional structure. nih.gov

Studies on different diastereomers of diketopiperazines have shown that stereochemistry can modulate their bioactivity, which is intrinsically linked to their conformation. nih.gov For example, a strong dependence of the ring structure on chirality has been reported for cyclo(Ala-Ala) isomers; cyclo(l-Ala-l-Ala) adopts a puckered, twist-boat structure, whereas cyclo(d-Ala-l-Ala) exhibits a nearly planar diketopiperazine ring. nih.gov

While trans-3,6-disubstituted 2,5-DKPs are less common in nature, their conformations are considered less predictable than their cis counterparts. wikipedia.orgbaranlab.org The different spatial arrangements of the side chains in cis and trans isomers lead to distinct conformational preferences. For instance, in the active site of the enzyme ForI, the diketopiperazine rings derived from L- and D-cycloserine, while both occupying the same pocket, have different orientations and, consequently, different interactions with the protein. researchgate.net This highlights how the initial stereochemistry of the cycloserine enantiomer dictates the subsequent conformation and interactions of the resulting diketopiperazine adduct. researchgate.net

Biosynthesis and Metabolic Pathways Involving Cycloserine Diketopiperazine

General Biosynthetic Principles of Diketopiperazines

The assembly of the DKP scaffold from two α-amino acids is a fundamental process in the secondary metabolism of many microorganisms, including bacteria and fungi. mdpi.combenthamdirect.com

Non-Ribosomal Peptide Synthetases are large, modular megaenzymes that synthesize peptides without the use of ribosomes. researchgate.netpnas.org In fungi, NRPSs are the main route for DKP biosynthesis. mdpi.comnih.gov A minimal NRPS module for incorporating one amino acid consists of an adenylation (A) domain, which selects and activates the amino acid as an adenylate, a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm, and a condensation (C) domain, which catalyzes peptide bond formation. nih.govresearchgate.net

For DKP synthesis, a typical NRPS is composed of two modules (di-modular). nih.gov After the sequential condensation of two amino acids, the dipeptidyl chain remains tethered to the second T domain. pnas.org The final step, cyclization, is often catalyzed by a C-terminal thioesterase (TE) domain, which cleaves the peptide from the enzyme and facilitates the intramolecular condensation to form the stable six-membered DKP ring. nih.govpnas.org In some fungal NRPSs, this release and cyclization can also be catalyzed by other terminal domains, such as reductase (R) domains. nih.gov

An alternative pathway for DKP formation involves Cyclodipeptide Synthases (CDPSs). nih.gov Unlike NRPSs that use free amino acids, CDPSs are a distinct family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively hijacking these molecules from the primary metabolic pathway of ribosomal protein synthesis. nih.govrsc.orgresearchgate.net This allows the enzyme to bypass the amino acid activation step typically performed by the NRPS adenylation domain. pnas.org

CDPSs catalyze the formation of two consecutive peptide bonds to assemble the DKP scaffold. d-nb.info This enzyme family is prevalent in bacteria. nih.gov Often, the genes encoding CDPSs are located within biosynthetic gene clusters alongside genes for "tailoring enzymes," which further modify the DKP core to produce a diverse array of final natural products. mdpi.comrsc.org

Specific Biosynthetic Routes Leading to Cycloserine Diketopiperazine

The formation of this compound is linked to the biosynthetic pathway of the C-nucleoside antibiotic formycin. This process involves specific enzymatic catalysis that deviates from the expected reactivity of cycloserine.

Research into the biosynthesis of formycin A, a C-nucleoside antibiotic from Streptomyces kaniharaensis, has identified a key enzyme, ForI, within its gene cluster. rsc.orgnih.govrcsb.org ForI is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. rsc.orgrcsb.org Studies investigating the interaction of ForI with the antibiotic cycloserine revealed an unexpected outcome. Instead of forming a typical inhibitory adduct, the enzyme was found to be involved in the creation of a novel pyridoxamine (B1203002) 5'-phosphate (PMP)-diketopiperazine derivative. rsc.orgnih.govrsc.org This discovery directly links the formycin biosynthetic machinery to the formation of a diketopiperazine derived from cycloserine. rsc.orgomicsdi.org

The formation of the cycloserine-derived diketopiperazine is catalyzed by the PLP-dependent enzyme ForI. rsc.orgnih.gov Typically, cycloserine is known to inhibit PLP-dependent enzymes by forming a stable PMP–isoxazole (B147169) adduct. rsc.orgnih.gov However, in the case of ForI, incubation with either D- or L-cycloserine leads to the formation of a PMP-diketopiperazine adduct at the enzyme's active site. rsc.orgresearchgate.net

This unexpected result points to a different chemical mechanism. rsc.org It is proposed that ForI may catalyze the conversion of cycloserine to its diketopiperazine form, which then reacts with the PLP cofactor. rsc.org Mass spectrometry and X-ray crystallography have confirmed the structure of this novel PMP-diketopiperazine adduct. researchgate.net This represents a significant finding, suggesting a previously unknown chemical diversity in the interaction between cycloserine and PLP-dependent enzymes. rsc.orgnih.govrcsb.org

Enzymatic Tailoring and Structural Diversification in Diketopiperazine Biosynthesis

Once the core DKP scaffold is assembled by either an NRPS or a CDPS, its structural diversity is vastly expanded through the action of various tailoring enzymes. nih.govfrontiersin.org These enzymes are often encoded in the same biosynthetic gene cluster and modify the DKP ring or its amino acid side chains, installing functional groups crucial for biological activity. nih.govuni-marburg.de

The repertoire of DKP tailoring enzymes is extensive and includes several classes:

Cytochrome P450s: These versatile oxidoreductases can catalyze a wide range of reactions, including hydroxylation, aromatization of the DKP ring, and complex intramolecular or intermolecular C-C and C-N bond formations, leading to dimerization. nih.govnih.govresearchgate.net For instance, the P450 enzyme DtpC is responsible for both pyrroloindole ring formation and dimerization in the biosynthesis of ditryptophenaline. frontiersin.orgresearchgate.net

Methyltransferases: These enzymes add methyl groups to specific nitrogen, carbon, or oxygen atoms on the DKP scaffold. uni-marburg.de For example, the biosynthesis of nocardioazine B involves a rare dual-function methyltransferase that catalyzes both N- and C-methylation. nih.govresearchgate.net

Prenyltransferases: These enzymes attach isoprenoid moieties (prenyl groups) of various lengths to the DKP structure, often at indole (B1671886) rings of tryptophan-containing DKPs. uni-marburg.deacs.org This prenylation is a key step in creating many complex indole-terpenoid natural products. acs.orgacs.org

Oxidoreductases/Dehydrogenases: Enzymes like the flavin-dependent cyclic dipeptide oxidase (CDO) introduce double bonds (α,β-dehydrogenation) into the DKP structure, a common modification in pathways like albonoursin (B1666814) biosynthesis. frontiersin.orguni-marburg.de

Isomerases: Some pathways include unusual isomerases that can alter the stereochemistry of the amino acid residues within the DKP, as seen in the nocardioazine B pathway which uses a racemase homolog to act on the DKP substrate. nih.govresearchgate.net

These tailoring reactions, occurring individually or in combination, generate a vast chemical diversity from simple DKP precursors, leading to a wide array of bioactive natural products. rsc.orgnih.gov

Post-Assembly Modification Enzymes (e.g., Oxidoreductases, Methyltransferases, Prenyltransferases)

Once the fundamental 2,5-diketopiperazine scaffold is assembled, a variety of "tailoring" enzymes modify the structure, leading to a vast diversity of chemical compounds with distinct biological activities. nih.govfrontiersin.org These enzymes are typically encoded within the same biosynthetic gene cluster as the core synthase. rsc.org

Oxidoreductases Oxidoreductases, particularly cytochrome P450 monooxygenases (P450s) and flavin-dependent enzymes, are prevalent in DKP biosynthetic pathways and catalyze a remarkable range of chemical transformations. nih.govfrontiersin.org Their functions extend beyond simple oxygen insertion to include complex cyclizations, dimerizations, and ring aromatization. nih.govnih.gov For instance, P450 enzymes can catalyze hydroxylations at tertiary carbons, form intramolecular and intermolecular carbon-carbon or carbon-nitrogen bonds, and even couple the DKP scaffold to other molecules like nucleobases. nih.gov Another key type of oxidoreductase is the cyclic dipeptide oxidase (CDO), a flavin-dependent dehydrogenase that introduces α,β-unsaturation into the DKP ring, a common modification in bioactive DKPs like albonoursin. frontiersin.org

Methyltransferases Methylation is a common modification in DKP biosynthesis, catalyzed by various C-, N-, and O-methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govfrontiersin.org N-methylation of the peptide backbone amide bonds is a particularly significant modification that can substantially improve the pharmacokinetic properties of peptide-based molecules. mdpi.com In some pathways, methylation occurs prior to the assembly of the DKP ring, where a specialized methyltransferase modifies one of the precursor amino acids, as seen in the biosynthesis of aspkyncin. mdpi.com

Prenyltransferases Prenyltransferases are responsible for attaching isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), to the DKP scaffold. frontiersin.org This modification, known as prenylation, dramatically increases the structural complexity and lipophilicity of the molecule, often impacting its biological activity. frontiersin.org Tryptophan-containing DKPs are frequent substrates for prenyltransferases, which can add prenyl groups at various positions on the indole ring. frontiersin.orgnih.gov Enzymes like the phytoene-synthase-like family prenyltransferase DmtC1 are involved in the prenylation of DKPs within CDPS-associated pathways. uni-marburg.ded-nb.info

Interactive Table: Examples of Post-Assembly Modification Enzymes in Diketopiperazine Biosynthesis

| Enzyme Family | Specific Enzyme Example | Function | Source Organism/Pathway | Citation |

| Oxidoreductase | CypX (CYP134A1) | N-oxidation and aromatization of the DKP ring | Bacillus subtilis (Pulcherriminic acid pathway) | nih.gov |

| Oxidoreductase | Cyclic Dipeptide Oxidase (CDO) | α,β-dehydrogenation of the DKP ring | Streptomyces noursei (Albonoursin pathway) | frontiersin.org |

| Oxidoreductase | RoqO (P450 Monooxygenase) | Formation of spiro-carbon moiety | Roquefortine biosynthesis | nih.gov |

| Methyltransferase | AacB | N-methylation of L-alanine prior to DKP assembly | Aspergillus aculeatus (Aspkyncin pathway) | mdpi.com |

| Prenyltransferase | DmtC1 | Prenylation of the DKP scaffold | Drimentine biosynthesis | d-nb.infonih.gov |

| Prenyltransferase | EchPT1 | C2-prenylation of the indole ring of cyclo-L-Trp-L-Pro | Echinocodon echinatus | nih.gov |

Genomic Context and Evolution of Biosynthetic Pathways

The genes responsible for the production of DKP natural products are almost invariably organized into biosynthetic gene clusters (BGCs). rsc.org This genomic arrangement, where the core synthase (NRPS or CDPS) and all necessary tailoring enzymes are located in close proximity on the chromosome, ensures the coordinated expression and regulation of the entire pathway. This clustering is also thought to facilitate the horizontal gene transfer of complete metabolic pathways between different microbial species, a key mechanism in the evolution of microbial chemical diversity. rsc.org

The discovery of novel DKP biosynthetic pathways is often driven by genome mining. uni-marburg.de This bioinformatic approach involves scanning sequenced microbial genomes for genes homologous to known DKP synthases. d-nb.infonih.gov Once a putative CDPS or NRPS gene is identified, analysis of the surrounding genomic region often reveals the associated tailoring enzymes, allowing for a prediction of the final chemical structure. rsc.orguni-marburg.de

The evolution of DKP biosynthetic pathways provides a fascinating model of how microorganisms generate chemical novelty. rsc.org The modular nature of the core synthases, combined with the diverse and often promiscuous activity of the tailoring enzymes, creates a "plug-and-play" system for combinatorial biosynthesis. frontiersin.org Nature appears to have extensively mixed and matched these components, leading to the vast spectrum of DKP structures found across different bacteria and fungi. frontiersin.orgrsc.org The presence of homologous gene clusters in different species, such as the dmt loci found in various Streptomyces strains for producing terpenylated DKPs, highlights the evolutionary relationships and divergence of these metabolic pathways. d-nb.infonih.gov

Enzyme Interactions and Mechanistic Investigations of Cycloserine Diketopiperazine

Interaction with Pyridoxal (B1214274) 5′-Phosphate (PLP) Dependent Enzymes

Cycloserine is a well-established inhibitor of PLP-dependent enzymes, which are crucial for various metabolic processes in bacteria. wikipedia.org Its action is generally attributed to its structural similarity to D-alanine, allowing it to target enzymes involved in peptidoglycan synthesis. wikipedia.orgpatsnap.com However, studies on the PLP-dependent aminotransferase ForI, an enzyme from the biosynthetic pathway of the C-nucleoside antibiotic formycin, have demonstrated a novel interaction, leading to the formation of a diketopiperazine derivative. nih.govrsc.org

In a significant departure from expected outcomes, research on the enzyme ForI revealed that incubation with both D- and L-cycloserine results in the formation of novel Pyridoxamine (B1203002) 5'-Phosphate (PMP)-diketopiperazine derivatives. nih.govrsc.orgrsc.org This discovery was substantiated through mass spectrometry and high-resolution X-ray crystallography, which provided clear electron density maps identifying external aldimine PLP-diketopiperazine adducts at the enzyme's active site. researchgate.netresearchgate.net

The formation of this adduct suggests a mechanism where two cycloserine molecules dimerize to form a diketopiperazine, which then reacts with the enzyme-bound PLP. researchgate.net An alternative hypothesis suggests that the conversion of cycloserine to the diketopiperazine may be catalyzed by the enzyme itself within its active site. rsc.orgresearchgate.net These adducts were identified for both enantiomers of cycloserine, indicating a broader reactivity pattern than previously assumed. nih.govomicsdi.org

The conventional mechanism of inhibition for PLP-dependent enzymes by cycloserine involves the formation of a stable PMP-isoxazole adduct. rsc.orgnih.gov In this pathway, the cycloserine ring remains intact and forms a covalent bond with the PMP cofactor, effectively disabling the enzyme. nih.gov This has been observed in enzymes like alanine (B10760859) racemase and branched-chain aminotransferase. nih.govacs.orgresearchgate.net

The discovery of a PMP-diketopiperazine adduct in ForI represents a distinct and previously unobserved inhibitory pathway. nih.govrsc.org This finding highlights a chemical diversity in the action of cycloserine, suggesting that the nature of the enzyme's active site can dictate the final structure of the inhibitory adduct. rsc.orgrsc.org Unlike the PMP-isoxazole mechanism, this pathway involves the dimerization of cycloserine, either prior to or catalyzed by enzyme interaction. The prevailing factor for this alternate reaction in ForI is believed to be its uniquely large and polar active site cavity, which accommodates the bulkier diketopiperazine structure. rsc.org

The interaction leading to the PMP-diketopiperazine adduct is stereospecific, with observable differences in kinetics and binding orientation between the D- and L-enantiomers of cycloserine. Spectroscopic analysis showed that changes in the UV-vis spectrum for the L-enantiomer complete much faster (under 1 hour) compared to the D-enantiomer (around 30 hours), indicating a more rapid rate of adduct formation with L-cycloserine. researchgate.net

Crystallographic data reveals that the resulting PMP-diketopiperazine adducts retain the stereochemistry of the original cycloserine enantiomer. researchgate.net However, the orientation of the diketopiperazine rings within the active site pocket differs significantly:

The L-cycloserine derived adduct prompts a conformational change in the residue Trp 206, allowing for favorable π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net

The D-cycloserine derived adduct does not engage in π-stacking with Trp 206. rsc.orgresearchgate.net

This stereochemically determined difference in binding, particularly the stabilizing π-stacking interaction with the L-configured adduct, is proposed to account for the faster inactivation kinetics observed with L-cycloserine. rsc.org

Molecular Basis of Enzyme Binding and Conformational Dynamics

The formation and stabilization of the PMP-diketopiperazine adduct are governed by specific interactions within the enzyme's active site and the influence of the surrounding solvent environment.

The binding of the PMP-diketopiperazine adduct is mediated by a network of interactions with key amino acid residues in the active site of ForI. researchgate.net Structural analysis has identified several residues that play a crucial role in the orientation and stabilization of the ligand. researchgate.net

Trp 206: This residue adjusts its conformation to engage in π-stacking interactions with the diketopiperazine ring derived from L-cycloserine, but not with the D-configured adduct. rsc.orgresearchgate.net

Arg 207: In the complex with the L-configured adduct, Arg 207 adopts a different conformation compared to its position in the native enzyme or the D-adduct complex, making only a few van der Waals contacts with the ligand. rsc.orgresearchgate.net In the D-adduct complex, it has no contact with the ligand. researchgate.net

Tyr 141: This residue maintains the same conformation in both adduct complexes and makes more significant interactions with the D-configured diketopiperazine ring than the L-configured one. researchgate.net

The table below summarizes the differential interactions of the adducts within the ForI active site.

| Residue | Interaction with L-Configured Adduct | Interaction with D-Configured Adduct |

| Trp 206 | Adjusts conformation for π-stacking. rsc.orgresearchgate.net | No π-stacking; fewer van der Waals interactions. researchgate.net |

| Arg 207 | Adopts a new conformation; few van der Waals contacts. rsc.orgresearchgate.net | Adopts PMP-structure conformation; no contact. researchgate.net |

| Tyr 141 | Fewer interactions with the diketopiperazine ring. researchgate.net | More interactions with the diketopiperazine ring. researchgate.net |

The large, open, and polar nature of the active site cavity in the ForI enzyme is a critical factor that favors the formation of the PMP-diketopiperazine adduct over the more common PMP-isoxazole. rsc.org This cavity is also characterized by extensive hydration. researchgate.net

Solvent molecules, specifically water, play a direct role in stabilizing the enzyme-ligand complex. In the crystal structures, the polar atoms of the diketopiperazine ring are observed to form a series of hydrogen bonds with water molecules. rsc.orgresearchgate.net These water molecules, in turn, act as bridges, forming further hydrogen bonds with the protein's active site residues. rsc.orgresearchgate.net This water-mediated hydrogen bonding network is an essential element of the binding mechanism, helping to anchor the adduct within the hydrophilic active site. nih.gov

Ligand-Induced Conformational Changes in Target Enzymes

The binding of a ligand to an enzyme often triggers conformational changes that are fundamental to the enzyme's catalytic cycle and regulatory mechanisms. In the case of cycloserine and its derivatives, these changes are central to their inhibitory action.

Upon incubation of the pyridoxal 5′-phosphate (PLP) dependent aminotransferase ForI with either D- or L-cycloserine, the formation of a novel pyridoxamine 5′-phosphate (PMP)–diketopiperazine adduct is observed. rsc.org This event is accompanied by distinct conformational adjustments in the enzyme's active site, which vary depending on the stereochemistry of the initial cycloserine enantiomer. researchgate.net In the complex derived from L-cycloserine, the residue Trp 206 alters its conformation to engage in π-stacking interactions with the diketopiperazine ring. rsc.orgresearchgate.net Concurrently, Arg 207 adopts a conformation different from that in the native enzyme, making only minimal van der Waals contacts with the adduct. rsc.orgresearchgate.net

Conversely, when the adduct is formed from D-cycloserine, the diketopiperazine ring does not engage in π-stacking with Trp 206, which remains in a conformation similar to that of the PMP complex. researchgate.net In this configuration, the residue Tyr 141 establishes more significant interactions with the D-configured diketopiperazine ring compared to the L-configured counterpart. researchgate.net These stereochemically dependent interactions highlight the precise structural accommodations within the active site upon ligand binding.

Similarly, diketopiperazine derivatives have been shown to induce conformational changes in tubulin, which are critical for their ability to prevent its assembly. rsc.org In other enzyme systems, ligand binding can induce more global changes, such as the closure of the active site, as seen in the interaction of an inhibitor with isocitrate lyase 1 (ICL1), confirming that ligand binding is crucial for inducing conformational shifts that control access to the binding pocket. mdpi.com

Table 1: Ligand-Induced Conformational Changes in ForI Active Site

| Interacting Ligand | Affected Residue | Observed Conformational Change | Reference |

|---|---|---|---|

| L-Cycloserine derived diketopiperazine | Trp 206 | Adjusts conformation to create π-stacking interactions with the diketopiperazine ring. | rsc.orgresearchgate.net |

| L-Cycloserine derived diketopiperazine | Arg 207 | Adopts a new conformation with few van der Waals contacts to the adduct. | rsc.orgresearchgate.net |

| D-Cycloserine derived diketopiperazine | Trp 206 | Does not π-stack; residue remains in the same conformation as in the PMP complex. | researchgate.net |

| D-Cycloserine derived diketopiperazine | Tyr 141 | Makes more interactions with the diketopiperazine ring compared to the L-configured adduct. | researchgate.net |

Mechanistic Studies of Specific Enzyme Modulation

The inhibitory effects of cycloserine diketopiperazine and its precursor, cycloserine, stem from their ability to interact with and modulate the activity of essential enzymes. The mechanisms of this modulation are specific to the target enzyme.

Cycloserine is a known inhibitor of many PLP-dependent enzymes, including various aminotransferases. nih.govnih.gov A common mechanism involves the formation of a stable adduct with the PLP cofactor, rendering the enzyme inactive. nih.gov

In the case of the aminotransferase ForI, studies have revealed an unexpected mechanism where cycloserine does not form the typical PMP–isoxazole (B147169) adduct. rsc.org Instead, the enzyme appears to catalyze the formation of a PMP–diketopiperazine derivative. rsc.orgresearchgate.net A proposed mechanism suggests that after the initial formation of an external aldimine with one cycloserine molecule, the active site is large enough to accommodate a second molecule, which attacks the first, leading to the formation of the diketopiperazine ring. rsc.org

Studies on the branched-chain aminotransferase from Mycobacterium tuberculosis (MtIlvE) show a time- and concentration-dependent inactivation by both D- and L-cycloserine. nih.govacs.org In this case, the inhibition proceeds through the formation of a covalent, aromatized isoxazole product with the PMP cofactor. nih.govacs.org Interestingly, the kinetics of adduct formation differ between the two isomers. The reaction with D-cycloserine follows a single exponential, while the formation of the L-cycloserine-PMP adduct occurs in two distinct steps, suggesting a stereochemically influenced kinetic pathway. nih.govacs.org Notably, L-cycloserine was found to be a significantly more potent inhibitor of MtIlvE than D-cycloserine. nih.govacs.org

Table 2: Kinetic Comparison of MtIlvE Inhibition by Cycloserine Enantiomers

| Inhibitor | Relative Potency | Kinetic Profile of Adduct Formation | Reference |

|---|---|---|---|

| L-Cycloserine | 40-fold better inhibitor than D-cycloserine | Occurs in two distinct steps | nih.govacs.org |

| D-Cycloserine | Baseline | Can be fit to a single exponential | nih.govacs.org |

Serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid biosynthesis, is a key target of cycloserine. nih.govnih.gov Both L-cycloserine (LCS) and D-cycloserine (DCS) act as irreversible inhibitors of SPT. nih.gov The mechanism of inhibition for SPT is distinct from the common pathway seen in many other PLP-dependent enzymes. nih.gov

Instead of forming a stable PMP-isoxazole adduct where the cycloserine ring remains intact, a novel mechanism involving ring-opening and decarboxylation has been proposed. nih.govnih.gov Kinetic, spectroscopic, and structural data suggest that both LCS and DCS inactivate SPT by undergoing transamination to form a free pyridoxamine 5′-phosphate (PMP) and β-aminooxyacetaldehyde, which remain bound in the active site. nih.govnih.gov This inactivation can be reversed by the addition of excess PLP. nih.gov Spectroscopic data combined with site-directed mutagenesis have implicated a mobile arginine residue (Arg378) in the inactivation process. nih.govnih.gov L-cycloserine is a substantially more effective inhibitor of SPT than its D-enantiomer. nih.govfrontiersin.org

Tubulin proteins are the building blocks of microtubules, which are essential for cell structure, transport, and division. patsnap.com Compounds that interfere with microtubule dynamics are potent therapeutic agents. Diketopiperazine derivatives have been identified as inhibitors of tubulin polymerization. rsc.org

Mechanistic studies indicate that these diketopiperazine compounds prevent the assembly of tubulin by inducing conformational changes. rsc.org The binding of these inhibitors to tubulin is primarily driven by van der Waals interactions. rsc.org By altering the conformation of tubulin, these derivatives disrupt the dynamic process of microtubule formation, leading to cell cycle arrest. rsc.orgpatsnap.com

pH Dependence and Catalytic Properties in Enzyme-Cycloserine Diketopiperazine Interactions

The physicochemical environment, particularly pH, can significantly influence enzyme-ligand interactions. The stability of cycloserine itself is pH-dependent, showing greatest stability under basic conditions around pH 11.5 and undergoing hydrolysis under mildly acidic conditions. wikipedia.org

The binding of D-cycloserine to the enzyme D-alanine:D-alanine ligase from Mycobacterium tuberculosis has been shown to be pH-dependent. nih.gov The affinity of the inhibitor is diminished at high pH, with a pKa of 7.5, which suggests that D-cycloserine binds optimally in its zwitterionic form. nih.gov This pH dependency likely extends to its interactions with other enzymes and to its diketopiperazine derivative, as the protonation state of the molecule is crucial for its interaction with active site residues. nih.govcymitquimica.com

Furthermore, some enzymes may possess catalytic properties that facilitate the transformation of the inhibitor itself. As observed with the aminotransferase ForI, the enzyme's active site appears to catalyze the dimerization of cycloserine to form the diketopiperazine adduct, a novel finding that suggests chemical diversity in the mechanisms of cycloserine inhibition. rsc.org This contrasts with the spontaneous, non-enzymatic transformation of cycloserine into its diketopiperazine dimer that has also been reported. nih.gov

Biological Activities and Associated Molecular Pathways of Cycloserine Diketopiperazine

Antimicrobial Research Focus

The antimicrobial properties of cycloserine and related diketopiperazine compounds have been a subject of significant research, particularly concerning challenging pathogens. While much of the foundational research has centered on D-cycloserine, recent studies have begun to elucidate the potential role and activity of its diketopiperazine form.

Mechanisms of Action against Mycobacterium tuberculosis

D-cycloserine is a critical second-line antibiotic for treating multidrug-resistant tuberculosis. Its primary mechanism involves the disruption of bacterial cell wall synthesis. However, the broader class of diketopiperazines (DKPs) has also demonstrated antimycobacterial potential. Studies have shown that certain DKPs isolated from bacteria can inhibit the growth of Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 4 μg/ml. tandfonline.com

Recent discoveries have added complexity to the understanding of cycloserine's action, suggesting a direct role for diketopiperazine structures. It has been reported that diketopiperazine itself is active against M. tuberculosis. cardiff.ac.uk More specifically, research into the inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes by cycloserine has revealed that the interaction does not always result in the expected PMP–isoxazole (B147169) adduct. Instead, novel PMP–diketopiperazine derivatives can be formed at the enzyme's active site. rsc.orgnih.gov This finding suggests that the chemical diversity in cycloserine's inhibitory action is greater than previously understood and that the formation of a diketopiperazine adduct may be a key part of its antimycobacterial effect. cardiff.ac.ukrsc.org Other novel chlorinated diketopiperazine antibiotics have also been identified as targeting M. tuberculosis through different mechanisms, such as the inhibition of DNA gyrase. biorxiv.orgnih.gov

Antiproliferative Effects on Fungal Pathogens

Diketopiperazines, as a class, are known to possess a wide range of biological activities, including antifungal properties. acs.org Various DKPs isolated from marine and terrestrial microorganisms have shown inhibitory effects against pathogenic fungi. For instance, cyclo(L-Phe-L-Val) isolated from marine-derived Streptomyces puniceus demonstrated inhibitory activity against the isocitrate lyase (ICL) enzyme in Candida albicans. mdpi.com ICL is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the virulence of certain fungal pathogens, and its absence in mammals makes it an attractive drug target. mdpi.com

Other studies have identified that diketopiperazines such as cyclo(His-Ala) and cyclo(His-Gly) can significantly inhibit the growth of C. albicans. researchgate.net Similarly, cyclo(D-Tyr-L-Leu), isolated from a Bacillus species, exhibited potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides. nih.gov While these findings highlight the antifungal potential of the diketopiperazine scaffold, specific research focusing solely on the antiproliferative effects of cycloserine diketopiperazine against fungal pathogens is not extensively documented in current literature.

Table 1: Antifungal and Antibacterial Activity of Various Diketopiperazines

| Diketopiperazine Compound | Target Organism | Observed Activity / MIC | Reference |

|---|---|---|---|

| cyclo(L-Pro-L-Met) | Mycobacterium tuberculosis H37Rv | MIC: 4 µg/ml | tandfonline.com |

| cyclo(d-Pro-l-Leu) | Mycobacterium tuberculosis H37Rv | MIC: 8 µg/ml | tandfonline.com |

| cyclo(L-Phe-L-Val) | Candida albicans (Isocitrate Lyase) | IC₅₀: 109.50 μM | mdpi.com |

| cyclo(His-Ala) | Candida albicans | Significant growth inhibition | researchgate.net |

| cyclo(His-Gly) | Candida albicans | Significant growth inhibition | researchgate.net |

| cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | MIC: 8 μg/ml | nih.gov |

Interference with Bacterial Cell Wall Synthesis Enzymes

The foundational mechanism of D-cycloserine as an antibiotic is its action as a structural analog of the amino acid D-alanine. This allows it to competitively inhibit two essential enzymes in the cytoplasmic stage of peptidoglycan synthesis: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). caymanchem.com Alanine racemase converts L-alanine to D-alanine, and D-alanine:D-alanine ligase joins two D-alanine residues, a critical step for building the pentapeptide side chains of the bacterial cell wall.

The interaction with these PLP-dependent enzymes is where the role of the diketopiperazine structure becomes significant. While it was long believed that cycloserine inhibits these enzymes by forming a stable PMP–isoxazole adduct, newer research has challenged this singular view. cardiff.ac.uk Studies on the PLP-dependent aminotransferase ForI demonstrated that incubation with both D- and L-cycloserine results in the formation of novel PMP–diketopiperazine adducts at the active site. rsc.orgnih.govresearchgate.net This suggests that the mechanism of inhibition is not uniform across all PLP-dependent enzymes and that the formation of a diketopiperazine ring structure is a possible, and perhaps previously overlooked, consequence of cycloserine's interaction with its enzyme targets. cardiff.ac.ukresearchgate.net

Neuroactive Properties and Molecular Pathways in Animal Models

Beyond its antimicrobial effects, D-cycloserine is well-documented for its neuroactive properties, primarily stemming from its interaction with glutamate (B1630785) receptors in the central nervous system. Research in this area has focused almost exclusively on D-cycloserine, and specific studies on the neuroactivity of its diketopiperazine derivative are limited.

NMDA Receptor Interaction Mechanisms

D-cycloserine acts as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. caymanchem.comfrontiersin.orgnih.gov The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, a fundamental process for learning and memory. abcam.com D-cycloserine's binding to the glycine co-agonist site enhances NMDA receptor function, but to a lesser degree than a full agonist like glycine. plos.org This partial agonism allows it to modulate glutamatergic neurotransmission. nih.gov It has been shown to selectively bind to the glycine site with a Ki of 2.33 μM, while having negligible affinity for the glutamate binding site itself (Ki > 100 μM). caymanchem.com This activity is believed to underpin its effects on cognitive functions and its potential therapeutic applications in neuropsychiatric conditions. frontiersin.org

Molecular Underpinnings of Fear Extinction Modulation

A significant area of investigation into D-cycloserine's neuroactivity is its ability to facilitate the extinction of learned fear. wisc.edu Fear extinction is not the erasure of a memory but rather a new form of learning that inhibits the fear response. This process is heavily dependent on NMDA receptor-mediated synaptic plasticity in brain regions like the amygdala and prefrontal cortex. wisc.edu

By acting as a partial agonist at the NMDA receptor, D-cycloserine enhances the neuroplasticity that underlies extinction learning. wisc.edu Animal and human studies have shown that administering D-cycloserine before or immediately after extinction training can strengthen the consolidation of the extinction memory, leading to a more robust and lasting reduction in the fear response. wisc.edunih.gov This effect is specific to the learning process, as the compound does not appear to reduce fear on its own but rather enhances the learning that occurs during exposure to the feared stimulus without the aversive outcome. wisc.edu While the molecular pathways for D-cycloserine are well-explored, there is currently a lack of research investigating whether this compound plays any role in the modulation of fear extinction.

Investigation of Anti-inflammatory Molecular Mechanisms

The direct investigation of the anti-inflammatory molecular mechanisms of this compound is an emerging area of research. While specific studies on this compound are limited, the broader class of diketopiperazines (DKPs) has demonstrated significant anti-inflammatory properties, offering potential pathways through which this compound might exert its effects.

Research into other diketopiperazines isolated from marine-derived fungi has shown noteworthy anti-inflammatory activities. For instance, certain DKPs have been found to down-regulate the expression of interleukin-1β (IL-1β) by inhibiting Toll-like receptor 2 (TLR2) expression. cjnmcpu.com This inhibition subsequently modulates the activation of MyD88, MAPK, and NF-κB signaling pathways, which are crucial in the cellular inflammatory response. cjnmcpu.com Furthermore, some diketopiperazines can impede the production of mitochondrial reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of IL-1β. cjnmcpu.com

While D-cycloserine itself has been studied for its effects on the central nervous system, research has indicated that it can downregulate genes associated with immune and pro-inflammatory systems. nih.gov This suggests that a diketopiperazine derivative could potentially retain or even enhance such anti-inflammatory properties. The primary anti-inflammatory mechanisms observed in related compounds, and thus hypothesized for this compound, are summarized in the table below.

| Potential Molecular Target | Signaling Pathway | Effect | Potential Outcome |

| Toll-like Receptor 2 (TLR2) | MyD88/MAPK/NF-κB | Inhibition of pathway activation | Reduction of pro-inflammatory cytokine expression |

| NLRP3 Inflammasome | Inflammasome activation | Inhibition | Decreased maturation and secretion of IL-1β |

| Mitochondrial Function | Reactive Oxygen Species (ROS) Production | Inhibition | Attenuation of oxidative stress-induced inflammation |

It is important to note that these mechanisms are extrapolated from studies on similar diketopiperazine structures. Direct experimental validation is necessary to confirm the specific anti-inflammatory molecular pathways of this compound.

Applications in Proteomics Research: Probing Protein-Protein and Protein-Ligand Interactions

Cyclic peptides and their derivatives, such as diketopiperazines, are increasingly recognized for their potential in proteomics research, particularly as scaffolds for developing probes to study protein-protein interactions (PPIs) and protein-ligand interactions. nih.gov The rigid structure of the diketopiperazine ring can mimic beta-turns in proteins, making them valuable tools for modulating these interactions.

Probing Protein-Protein Interactions (PPIs):

PPIs are fundamental to most biological processes, and their dysregulation is often linked to disease. frontiersin.org Diketopiperazines can be chemically modified to create libraries of compounds that can be screened for their ability to disrupt or stabilize specific PPIs. The structural rigidity of this compound could be leveraged to design specific inhibitors or stabilizers of PPIs involved in various pathological processes. nih.gov Proteomics approaches, often utilizing mass spectrometry, are employed to identify the interacting partners of proteins of interest. frontiersin.org A labeled this compound could potentially be used as a chemical probe to pull down its interacting protein partners from a complex biological sample, thereby elucidating novel PPIs.

Probing Protein-Ligand Interactions:

Understanding how small molecules (ligands) interact with proteins is crucial for drug discovery and chemical biology. numberanalytics.com this compound can serve as a foundational structure for creating novel ligands. Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to map the binding site of a ligand on a protein. nih.gov By introducing this compound to a protein of interest, researchers could use HDX-MS to identify the specific regions of the protein that are involved in binding, providing insights into its function and potential for therapeutic targeting. nih.gov

The general workflow for utilizing a compound like this compound in proteomics research is outlined below:

| Research Area | Application of this compound | Proteomic Technique | Expected Outcome |

| Protein-Protein Interactions | As a scaffold to design modulators (inhibitors/stabilizers) | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of novel protein interaction networks |

| Protein-Ligand Interactions | As a novel ligand to probe binding sites | Hydrogen/Deuterium Exchange-Mass Spectrometry (HDX-MS) | Mapping of ligand-binding sites on target proteins |

While the direct application of this compound in published proteomics research is not yet widespread, its chemical structure holds significant promise for its development as a tool to explore the proteome.

Enzymatic Inhibition Studies (e.g., Thrombin)

The potential of this compound as an enzyme inhibitor is an area of active interest, drawing from the known inhibitory activities of both cycloserine and other diketopiperazines.

One notable study has shown that the PLP-dependent enzyme ForI, which is involved in the biosynthesis of the antibiotic formycin, forms novel pyridoxal 5'-phosphate (PMP)–diketopiperazine derivatives when incubated with either D- or L-cycloserine. rsc.org This finding suggests a chemical reactivity of the cycloserine-derived diketopiperazine at the active site of an enzyme, indicating a potential mechanism for inhibition. rsc.org

Furthermore, the inhibition of thrombin, a key enzyme in the blood coagulation cascade, is a significant therapeutic target. While direct studies of this compound on thrombin are not extensively documented, related compounds have shown activity. For instance, D-Cyclohexylalanine, a non-canonical amino acid, serves as a chiral intermediate for the synthesis of the thrombin inhibitor Inogatran. researchgate.net This highlights the potential of cyclic and chiral structures in the design of thrombin inhibitors. Proline-based diketopiperazines have also been reported to influence thrombin activity. core.ac.uk

The table below summarizes the potential for enzymatic inhibition based on related findings.

| Enzyme Target | Observed/Potential Interaction | Significance |

| ForI (PLP-dependent enzyme) | Formation of a PMP–diketopiperazine adduct at the active site rsc.org | Demonstrates the reactivity of the cycloserine-derived diketopiperazine within an enzyme active site. |

| Thrombin | Potential for inhibition based on the activity of structurally related compounds like intermediates for Inogatran. researchgate.net | Suggests a possible therapeutic application in anticoagulation. |

Further research is required to elucidate the specific inhibitory profile and mechanism of action of this compound against a broader range of enzymes, including thrombin.

Theoretical and Computational Studies of Cycloserine Diketopiperazine

Quantum Chemical Calculations for Electronic Structure and Vibrational Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various other properties can be derived.